molecular formula C16H26N2O4 B11832359 (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B11832359
M. Wt: 310.39 g/mol
InChI Key: OKPLEOUOHYOTIX-AWEZNQCLSA-N
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Description

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide is a chiral chemical compound of interest in advanced pharmacological and chemical research. Its molecular structure incorporates a phenylethylamine core, a motif frequently found in compounds with neurological activity . The molecule is further functionalized with a diethanolamine-linked ethoxyacetamide chain, which can enhance water solubility and potentially influence its pharmacokinetic properties. The specific (S)-enantiomer provides a defined three-dimensional structure, which is often critical for selective interaction with biological targets such as receptors or enzymes. This combination of features makes it a valuable scaffold for researchers in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules, potential receptor ligands, or as a chiral intermediate in asymmetric synthesis . The diethanolamine side chain also presents opportunities for further chemical modification or for studying chelation properties. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-N-[(1S)-1-phenylethyl]acetamide

InChI

InChI=1S/C16H26N2O4/c1-14(15-5-3-2-4-6-15)17-16(21)13-22-12-9-18(7-10-19)8-11-20/h2-6,14,19-20H,7-13H2,1H3,(H,17,21)/t14-/m0/s1

InChI Key

OKPLEOUOHYOTIX-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthesis of (S)-2-Chloro-N-(1-Phenylethyl)Acetamide

The chiral intermediate is prepared by reacting (S)-1-phenylethylamine with chloroacetyl chloride under controlled conditions:

Reaction Conditions :

  • Solvent : Dichloromethane or toluene.

  • Base : Triethylamine (1.1 equiv) to neutralize HCl.

  • Temperature : 0–25°C.

  • Yield : 85–92%.

Mechanism :

(S)-1-Phenylethylamine+ClCH2COClEt3N(S)-2-Chloro-N-(1-phenylethyl)acetamide+Et3NH+Cl\text{(S)-1-Phenylethylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{(S)-2-Chloro-N-(1-phenylethyl)acetamide} + \text{Et}_3\text{NH}^+\text{Cl}^-

Key Considerations :

  • Stereochemical integrity : No racemization occurs due to mild reaction temperatures.

  • Purity : Recrystallization from hexane/ethyl acetate yields >99% enantiomeric excess (e.e.) by chiral HPLC.

Introduction of Bis(2-Hydroxyethyl)Amino Ethoxy Side Chain

The chloroacetamide intermediate undergoes nucleophilic substitution with diethanolamine to install the bis(2-hydroxyethyl)amino ethoxy group. This step is adapted from methodologies in patent WO2009057133A2.

Reaction Optimization

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Base : Sodium hydroxide (2.0 equiv).

  • Temperature : 120–130°C.

  • Time : 12–15 hours.

  • Yield : 70–78%.

Mechanism :

(S)-2-Chloro-N-(1-phenylethyl)acetamide+HN(CH2CH2OH)2NaOH, DMSOTarget Compound+NaCl\text{(S)-2-Chloro-N-(1-phenylethyl)acetamide} + \text{HN(CH}2\text{CH}2\text{OH)}_2 \xrightarrow{\text{NaOH, DMSO}} \text{Target Compound} + \text{NaCl}

Critical Parameters :

  • Solvent polarity : DMSO enhances nucleophilicity of diethanolamine.

  • Temperature control : Elevated temperatures accelerate substitution but require anhydrous conditions to prevent hydrolysis.

Stereochemical Analysis and Purification

Enantiomeric Purity Validation

  • Chiral HPLC : Confirms >99% e.e. using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min).

  • Optical rotation : [α]D25=+38.5°[α]_D^{25} = +38.5° (c = 1.0, MeOH), consistent with (S)-configuration.

Isolation and Crystallization

  • Extraction : Product partitioned between ethyl acetate and water, dried over Na₂SO₄.

  • Crystallization : From ethanol/water (7:3) yields white crystals (mp 98–100°C).

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Ether Formation

An alternative approach involves Mitsunobu coupling between (S)-N-(1-phenylethyl)-2-hydroxyacetamide and bis(2-hydroxyethyl)amine:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Yield : 65% (lower due to side reactions).

Reductive Amination Route

  • Intermediate : (S)-2-Amino-N-(1-phenylethyl)acetamide reacted with 2-chloroethyl bis(2-hydroxyethyl)amine.

  • Limitation : Requires multi-step synthesis of the chloroethylamine derivative, reducing overall efficiency.

Industrial Scalability and Process Economics

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Role
(S)-1-Phenylethylamine450Chiral backbone
Chloroacetyl chloride120Acetamide formation
Diethanolamine90Side-chain installation
MethodYield (%)Purity (e.e. %)Scalability
Nucleophilic substitution78>99High
Mitsunobu reaction6595Moderate
Reductive amination5590Low

Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature120–130°CMaximizes substitution rate
SolventDMSOEnhances nucleophilicity
BaseNaOH (2.0 equiv)Neutralizes HCl, drives reaction

Table 3. Physicochemical Properties of Target Compound

PropertyValueMethod
Melting point98–100°CDSC
[α]D25[α]_D^{25}+38.5° (c=1, MeOH)Polarimetry
HPLC purity>99%Chiral AD-H column

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.

    Reduction: The compound could be reduced to form simpler amines or alcohols.

    Substitution: The ethoxy or acetamide groups could be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce primary amines.

Scientific Research Applications

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways involving amines and alcohols.

    Medicine: Possible applications in drug development, particularly in targeting specific biochemical pathways.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure suggests it could bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₆H₂₅N₃O₄ (estimated) ~323.4 g/mol Bis(2-hydroxyethyl)aminoethoxy, (S)-N-(1-phenylethyl) Drug delivery, CNS targeting
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide C₁₄H₁₇N₃OS 275.37 g/mol Thiazole ring, (S)-N-(1-phenylethyl) Antimicrobial, enzyme inhibition
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide C₂₆H₂₈N₂O₄ 432.5 g/mol Oxazinan ring, dimethylphenoxy Protease inhibition, antiviral
L748337 (GPCR ligand) C₂₆H₂₉N₃O₅S 507.6 g/mol Sulfonamide, hydroxypropoxy β-adrenergic receptor modulation
Key Observations:

Hydrophilicity: The target compound’s bis(2-hydroxyethyl)aminoethoxy group enhances water solubility compared to analogs with aromatic or heterocyclic substituents (e.g., thiazole in , oxazinan in ). This property may improve bioavailability in systemic applications .

Research Implications

Drug Design : The target compound’s balance of hydrophilicity and stereochemistry makes it a candidate for optimizing pharmacokinetics in neuroactive or antiviral agents .

Limitations : Lack of strong hydrogen-bonding motifs (cf. ) may restrict its use in high-affinity receptor targeting.

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